molecular formula C18H23N3O4S B6946650 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

Cat. No.: B6946650
M. Wt: 377.5 g/mol
InChI Key: VCIFNINJHJZTAW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoquinoline moiety, a furan ring, and a sulfamoyl group, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-16(11-17(25-13)26(23,24)19-2)18(22)20-8-10-21-9-7-14-5-3-4-6-15(14)12-21/h3-6,11,19H,7-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFNINJHJZTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized.

    Attachment of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide under basic conditions.

    Final Coupling: The final step involves coupling the isoquinoline and furan derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets. The isoquinoline moiety may interact with DNA or proteins, while the sulfamoyl group can form hydrogen bonds with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: shares similarities with other isoquinoline derivatives and furan-based compounds.

    Isoquinoline Derivatives: Compounds like berberine and papaverine.

    Furan-Based Compounds: Compounds like furosemide and furazolidone.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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